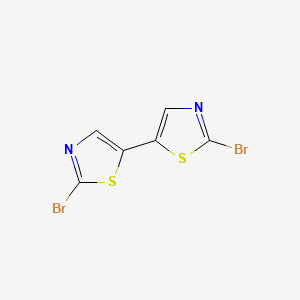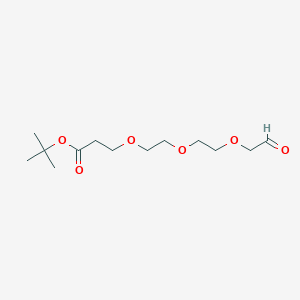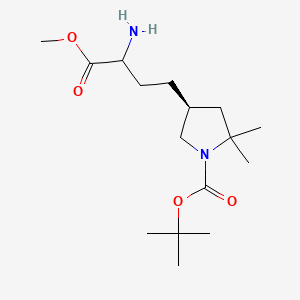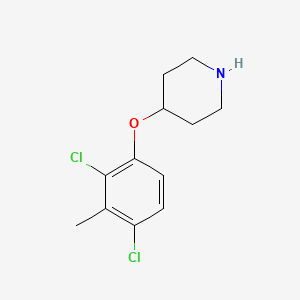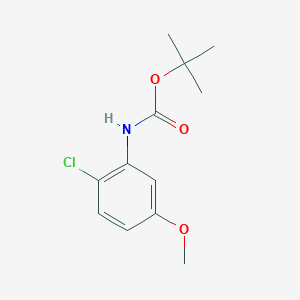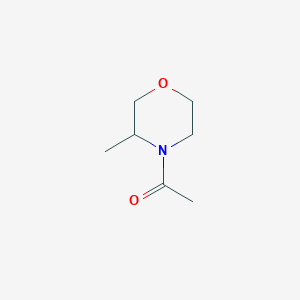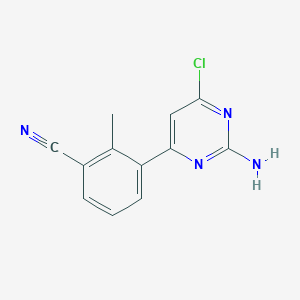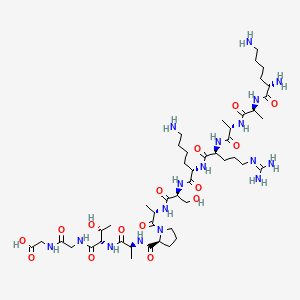
2-Ethyl-3-fluoro-5-iodoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine is a quinoline derivative characterized by the presence of ethyl, fluoro, and iodo substituents on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline precursor.
Substitution Reactions: The introduction of ethyl, fluoro, and iodo groups is achieved through substitution reactions. For instance, the ethyl group can be introduced via alkylation, the fluoro group via fluorination, and the iodo group via iodination.
Amine Introduction:
Industrial Production Methods
Industrial production of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethyl-3-fluoroquinoline
- 3-fluoro-5-iodoquinoline
- 6-Quinolinamine derivatives
Uniqueness
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine is unique due to the combination of ethyl, fluoro, and iodo substituents on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10FIN2 |
|---|---|
Poids moléculaire |
316.11 g/mol |
Nom IUPAC |
2-ethyl-3-fluoro-5-iodoquinolin-6-amine |
InChI |
InChI=1S/C11H10FIN2/c1-2-9-7(12)5-6-10(15-9)4-3-8(14)11(6)13/h3-5H,2,14H2,1H3 |
Clé InChI |
WRZHVKZFPUONEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C(=N1)C=CC(=C2I)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


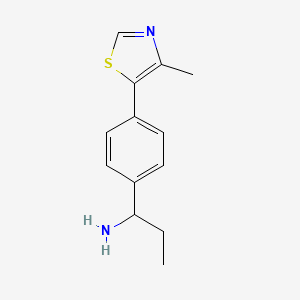
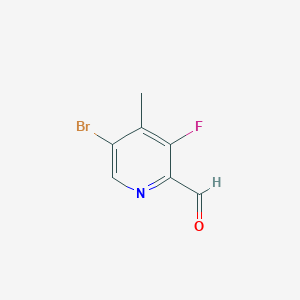
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
